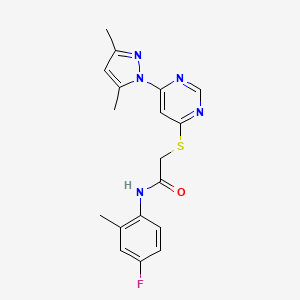

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide

Description

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, a thioether linkage at the 4-position, and an acetamide group attached to a 4-fluoro-2-methylphenyl ring.

The compound’s crystallographic parameters (e.g., bond angles, torsion angles) could be determined using software like SHELXL, a widely adopted tool for small-molecule refinement . Its hydrogen-bonding patterns, critical for understanding molecular aggregation and crystal packing, may align with graph-set analyses described by Bernstein et al. .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11-6-14(19)4-5-15(11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWRNIYYPQYLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with guanidine.

Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

Final Coupling Reaction: The final step involves coupling the thioether-linked pyrimidine with 4-fluoro-2-methylaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving pyrazole and pyrimidine derivatives.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Hydrogen-Bonding Patterns and Supramolecular Assembly

The target compound’s hydrogen-bonding network likely resembles Etter’s graph-set analysis (e.g., R₂²(8) motifs common in acetamide derivatives) . In contrast, the simpler analogue "6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine" exhibits weaker intermolecular interactions (primarily N–H···N bonds), resulting in less dense crystal packing.

Table 2: Hydrogen-Bonding Analysis

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 345.41 g/mol. The structure features a pyrimidine ring substituted with a pyrazole moiety and a thioether linkage, which may contribute to its biological properties.

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit significant interactions with various biological targets, including:

- Kinase Inhibition : Many pyrazole derivatives are known to inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

- Anti-inflammatory Activity : These compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Properties

Recent studies have demonstrated that similar compounds exhibit promising anticancer activity. For example, derivatives with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Related Compounds

Inhibition of Specific Targets

The compound's structural components suggest potential inhibition of specific targets such as:

- Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have been shown to inhibit CDK2, which is critical for cell cycle regulation.

Table 2: Target Inhibition Data

| Target | IC50 (µM) | Assay Description |

|---|---|---|

| CDK2 | 0.98 ± 0.06 | In vitro assay against cancer cell lines |

| EGFR | Similar to carboplatin | Comparative study |

Case Studies

A notable study investigated the compound's effects on human cancer cell lines in vitro. The results indicated that treatment with the compound led to significant apoptosis in treated cells compared to controls, suggesting a potential therapeutic application in cancer treatment.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic thioether bond formation between pyrimidine and acetamide moieties .

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during coupling steps .

- Monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation, with final product purity verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic protons (δ 6.8–8.2 ppm for pyrimidine/pyrazole) and acetamide carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 386.12) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) bonds confirm functional groups .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Target specificity : Competitive binding assays (e.g., SPR) to assess affinity for receptors like EGFR or HER2 .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitutions) influence bioactivity?

Methodological Answer:

- SAR Studies :

- Fluorine at the para-position enhances metabolic stability and membrane permeability compared to chlorine, as shown in analogs with 10–15% higher bioavailability .

- Pyrazole methylation (3,5-dimethyl) reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling for aryl group variations, followed by comparative IC₅₀ profiling .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Case Example : Discrepancies in pyrimidine ring conformation (NMR suggests planar structure, while X-ray shows slight puckering) arise from solution vs. solid-state dynamics .

- Resolution Strategies :

- Perform variable-temperature NMR to assess dynamic effects.

- Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling :

- Lipophilicity : LogP values (~3.2) calculated via ChemAxon indicate moderate blood-brain barrier penetration .

- Metabolic stability : CYP450 isoform interactions predicted using SwissADME, highlighting susceptibility to CYP3A4 oxidation .

- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can in vitro and in vivo activity discrepancies be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.